5-Hydroxy saxagliptin
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-hydroxy saxagliptin involves several chemical and enzymatic steps to achieve the desired molecular structure and purity. Tran et al. (2014) detailed the synthesis of (14)C-labeled saxagliptin and its (13)CD2-labeled 5-hydroxy metabolite, providing insight into new synthetic routes leading to these compounds with high radiochemical purity and yield, crucial for biological studies (Tran et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-hydroxy saxagliptin showcases its unique chemical characteristics, derived from saxagliptin through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, as outlined by Su et al. (2012). This transformation is a major metabolic pathway for saxagliptin, resulting in the formation of the active 5-hydroxy metabolite (Su et al., 2012).
Chemical Reactions and Properties
The conversion of saxagliptin to 5-hydroxy saxagliptin via enzymatic reactions highlights the chemical reactivity and properties of this compound. This metabolic process, facilitated by CYP3A4 and CYP3A5, indicates the compound's susceptibility to oxidation and its role in saxagliptin's pharmacokinetic profile (Su et al., 2012).
Physical Properties Analysis
While specific studies on the physical properties of 5-hydroxy saxagliptin are limited, the analytical methods developed for its quantification in biological matrices, as reported by Shah et al. (2017) and Xu et al. (2012), provide indirect insights into its solubility, stability, and interaction with biological membranes, critical for understanding its pharmacological behavior (Shah et al., 2017); (Xu et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-hydroxy saxagliptin, particularly its stability and reactivity, are essential for its biological efficacy. The metabolic pathway involving CYP3A4 and CYP3A5 not only underscores its chemical transformation from saxagliptin but also its interaction within the metabolic framework, affecting its pharmacokinetic and pharmacodynamic profiles (Su et al., 2012).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics : Saxagliptin, from which 5-Hydroxy saxagliptin is derived, is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor. It enhances glucose-dependent insulin secretion by increasing plasma levels of hormones such as GLP-1 and GIP. Both saxagliptin and 5-Hydroxy saxagliptin show selectivity for DPP-4. Saxagliptin is absorbed orally and is suitable for once-daily dosing. It is metabolized by cytochrome P450 (CYP) 3A4/5 and eliminated through renal and hepatic clearance (Boulton, 2016).
Metabolism and Disposition : In humans, saxagliptin is rapidly absorbed and primarily metabolized to 5-Hydroxy saxagliptin. This metabolite and the parent compound are the primary drug-related components in plasma. The majority of the administered drug is recovered in urine and feces, indicating significant absorption and clearance via urinary excretion and metabolism. Cytochrome P450 enzymes CYP3A4 and CYP3A5 are involved in the metabolism of saxagliptin to 5-Hydroxy saxagliptin (Su et al., 2012).
Drug-Drug Interaction Study : A study assessed the pharmacokinetic interactions of saxagliptin and 5-Hydroxy saxagliptin with various medications. It was found that the pharmacokinetic changes due to these interactions were not clinically significant, indicating the potential compatibility of saxagliptin with other medications (Ren & Boulton, 2018).
Renal or Hepatic Impairment Impact : The pharmacokinetics of saxagliptin and its metabolite 5-Hydroxy saxagliptin are affected by renal and hepatic impairments. Adjustments in dosing are recommended for patients with moderate to severe renal impairment, but no adjustment is necessary for hepatic impairment (Boulton et al., 2011).
Physiologically Based Pharmacokinetic Modeling : A study using physiologically based pharmacokinetic (PBPK) modeling investigated the interaction of saxagliptin and 5-Hydroxy saxagliptin with rifampicin, a strong inducer of CYP3A4, in patients with renal impairment. The study suggests that co-administration with rifampicin does not require additional dose adjustments in patients with renal impairment (Wu et al., 2023).
Propiedades
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14-,16?,17?,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWUJFVQGSLSSZ-SZRCHTAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy saxagliptin | |
CAS RN |
841302-24-7 | |
Record name | (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841302247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,3S,5S)-2-((2S)-2-AMINO-2-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB91NV4HAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.